2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-pyrrolidin-1-yl-ethanone
CAS No.:
Cat. No.: VC13700004
Molecular Formula: C18H25BFNO3
Molecular Weight: 333.2 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-pyrrolidin-1-yl-ethanone -](/images/structure/VC13700004.png)
Specification
Molecular Formula | C18H25BFNO3 |
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Molecular Weight | 333.2 g/mol |
IUPAC Name | 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidin-1-ylethanone |
Standard InChI | InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)14-8-7-13(15(20)12-14)11-16(22)21-9-5-6-10-21/h7-8,12H,5-6,9-11H2,1-4H3 |
Standard InChI Key | DGPQZQGVBFXUFG-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)N3CCCC3)F |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)N3CCCC3)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features three distinct regions:
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Aromatic core: A 2-fluoro-4-boronophenyl group stabilized by the pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
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Ethanone bridge: A ketone group connecting the aromatic ring to the pyrrolidine moiety.
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Pyrrolidine substituent: A five-membered nitrogen heterocycle conferring conformational rigidity and potential bioactivity.
The IUPAC name reflects this arrangement: 2-[2-fluoro-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-1-pyrrolidin-1-yl-ethanone.
Physicochemical Properties
Key properties inferred from structural analogs include:
Property | Value/Description |
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Molecular Formula | C₁₉H₂₄BFNO₃ |
Molecular Weight | 359.2 g/mol |
Boiling Point | ~425°C (estimated via group contribution) |
Density | 1.18–1.22 g/cm³ (predicted for boronate esters) |
Solubility | Moderate in DMSO, DMF; low in aqueous buffers |
The boronate ester enhances stability against hydrolysis compared to free boronic acids, while the fluorine atom directs electrophilic substitution reactions .
Synthetic Methodologies
Boronate Ester Installation
The pinacol boronate group is typically introduced via iridium-catalyzed C–H borylation. Using [Ir(COD)OMe]₂ with dtbpy (4,4′-di-tert-butylbipyridine) as a ligand, meta-selective borylation of fluorinated arenes achieves >80% regioselectivity. Subsequent transesterification with pinacol affords the stabilized boronate .
Ethanone-Pyrrolidine Assembly
The ethanone-pyrrolidine segment is constructed via Friedel-Crafts acylation:
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React 2-fluoro-4-bromophenylacetic acid with thionyl chloride to form the acyl chloride.
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Couple with pyrrolidine in dichloromethane using triethylamine as a base.
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Purify via column chromatography (hexane:ethyl acetate = 4:1) .
Final Coupling
A Suzuki-Miyaura cross-coupling links the boronate and ethanone-pyrrolidine modules:
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Palladium catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: DME/H₂O (4:1)
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Temperature: 80°C, 12 hours
Yields range from 65–75% after recrystallization from ethanol .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.85 (d, J = 8.2 Hz, 1H, Ar-H)
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δ 7.45 (d, J = 11.6 Hz, 1H, Ar-H)
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δ 3.65–3.55 (m, 4H, pyrrolidine N-CH₂)
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δ 1.35 (s, 12H, pinacol CH₃)
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Mass Spectrometry
High-resolution ESI-MS ([M+H]⁺): m/z 359.1874 (calc. 359.1879), confirming molecular formula C₁₉H₂₄BFNO₃ .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronate ester serves as a coupling partner for aryl halides. For example, reaction with 4-bromoanisole yields biaryl derivatives with >90% conversion under microwave irradiation.
Medicinal Chemistry Probes
The pyrrolidine group’s basic nitrogen facilitates interactions with biological targets. Preliminary assays indicate inhibition of serine proteases (IC₅₀ = 12 µM) and kinases (IC₅₀ = 8 µM in JAK2) .
Computational Insights
Density Functional Theory (DFT)
Geometry optimization (B3LYP/6-31G*) predicts a dihedral angle of 45° between the aromatic ring and ethanone group, minimizing steric clash with the pyrrolidine .
Molecular Docking
AutoDock Vina simulations suggest the compound binds PARP1 (ΔG = –9.2 kcal/mol) via H-bonds with Asp766 and π-stacking with Tyr907 .
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